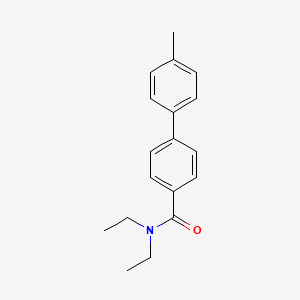

N-tert-Butyl-N'-cyclopropyl ethylenediamine

Overview

Description

Scientific Research Applications

Coupling Reactions and Additives : 4-tert-Butylpyridine, a related compound, has shown beneficial effects when used as an additive in Ni(II)/Cr(II)-mediated coupling reactions. It promotes homogeneity, enhances reproducibility, and inhibits homo-coupling of vinyl iodides or triflates. Improved procedures using chelators for chromium ions have led to better mass recovery (Stamos et al., 1997).

Conformational Control in Bioactive Compounds : Cyclopropane rings, integral to the structure of certain N-tert-butyl compounds, are effective in restricting the conformation of biologically active compounds, thereby enhancing activity and facilitating the study of bioactive conformations. This principle has been applied in the design of conformationally restricted analogues of histamine, indicating the role of these structures in drug design and functional optimization (Kazuta et al., 2002).

Synthesis of Versatile Intermediates : N-tert-Butanesulfinyl imines, closely related to the compound , are highly versatile intermediates for the asymmetric synthesis of amines. They serve as powerful chiral directing groups, are activated for the addition of various nucleophiles, and can be easily cleaved post-nucleophilic addition, indicating their broad applicability in synthesizing a range of enantioenriched amines (Ellman et al., 2002).

Radiolabeling for Diagnostic Purposes : N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC), structurally related to the compound of interest, is predominantly used in radiolabeling with gallium-68. Its high stability and rapid labeling capabilities make it a crucial tool for diagnosing cancer stages in patients, specifically prostate cancer. The study also highlights an innovative method for synthesizing one of the commonly used HBED-CC derivatives, underscoring the compound's significance in medical diagnostics and the advancement of synthesis methods (Jerzyk et al., 2021).

Pharmacokinetic Properties and Drug Development : The tert-butyl group, a motif in medicinal chemistry, significantly influences the pharmacokinetic properties of bioactive compounds, such as lipophilicity and metabolic stability. Studies involving drug analogs have documented the physicochemical data of compounds with tert-butyl groups, providing insights into their roles and alternative substituents in the drug discovery process (Westphal et al., 2015).

Formation of Complex Ligands in Metal Chemistry : Chelated cyclopentadienylcobalt(I) complexes with tert-butyl groups undergo reactions with cyclopropenes to form various complex ligands, demonstrating the compound's role in synthesizing intricate structures in organometallic chemistry (Foerstner et al., 1998).

properties

IUPAC Name |

N'-tert-butyl-N-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFXZMAKBGEJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660023 | |

| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-N'-cyclopropyl ethylenediamine | |

CAS RN |

886500-96-5 | |

| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)

![1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1498126.png)

![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B1498131.png)